![molecular formula C13H16N2O5 B4892027 N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine, also known as ZMMA, is a synthetic molecule that has been studied for its potential applications in scientific research. ZMMA is a derivative of asparagine, an amino acid that is found in many proteins and plays an important role in various biological processes. ZMMA has been shown to have a number of interesting properties that make it a promising tool for researchers in a variety of fields.
作用机制
The mechanism of action of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is based on its ability to selectively modify specific amino acid residues in proteins. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine contains a benzyl ester group that can react with the amino group of lysine residues in proteins, resulting in the formation of a covalent bond between the protein and N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. This covalent modification can be used to selectively block or modify specific amino acid residues in proteins, allowing researchers to study the role of these residues in various biological processes.
Biochemical and Physiological Effects:
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been shown to have a number of interesting biochemical and physiological effects. For example, N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been shown to inhibit the activity of a number of enzymes, including proteases and kinases. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the key advantages of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is its ability to selectively modify specific amino acid residues in proteins. This allows researchers to study the role of these residues in various biological processes, and can provide valuable insights into the structure and function of proteins. However, there are also some limitations to the use of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. For example, N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine used in experiments is not too high.
未来方向
There are a number of potential future directions for research on N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. One area of interest is the development of new methods for synthesizing N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine and related molecules. Another area of interest is the development of new applications for N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine in scientific research, such as in the study of protein-protein interactions. Finally, there is also potential for the development of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine as a therapeutic agent, particularly in the treatment of inflammatory diseases.
合成方法
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine can be synthesized using a variety of methods, but one common approach involves the reaction of N-methylasparagine with benzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine as a white solid, which can be purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been studied for a variety of scientific applications, including as a tool for studying protein structure and function. One of the key advantages of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is that it can be used to selectively modify specific amino acid residues in proteins, which can allow researchers to probe the role of these residues in various biological processes. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has also been used as a tool for studying enzyme mechanisms, as it can be used to selectively block the active site of enzymes and thereby inhibit their activity.
属性
IUPAC Name |
4-amino-2-[methyl(phenylmethoxycarbonyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(10(12(17)18)7-11(14)16)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIYVSIFPKQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)N)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[[(benzyloxy)carbonyl](methyl)amino]-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)
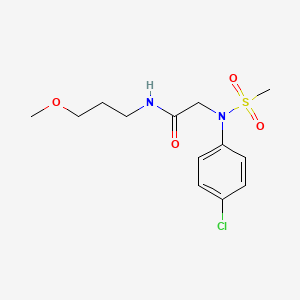
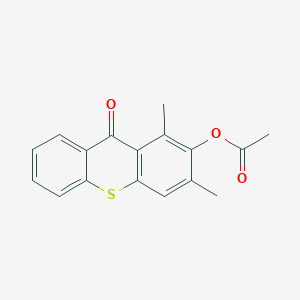
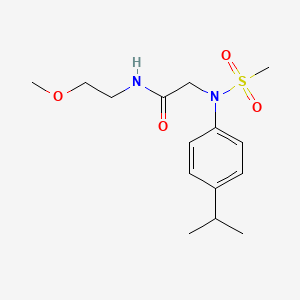
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
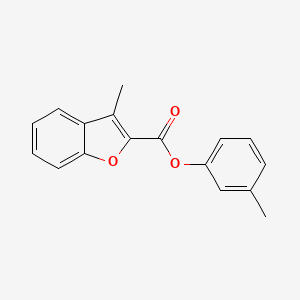

![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
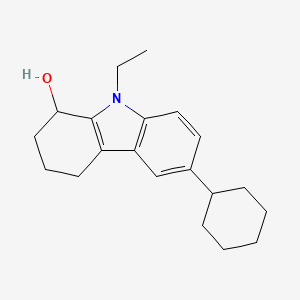
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)